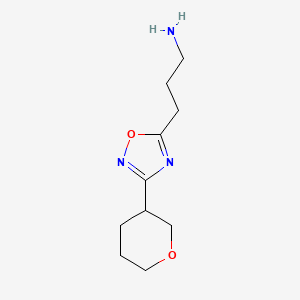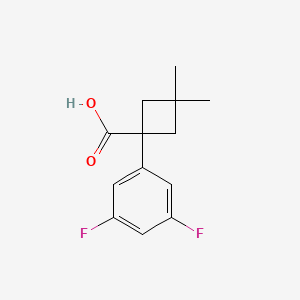
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and a 3,5-difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- 1-(3,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring and the presence of the 3,5-difluorophenyl group.
Propiedades
Fórmula molecular |
C13H14F2O2 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
1-(3,5-difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14F2O2/c1-12(2)6-13(7-12,11(16)17)8-3-9(14)5-10(15)4-8/h3-5H,6-7H2,1-2H3,(H,16,17) |
Clave InChI |
HFLHZCIIYLSAHY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


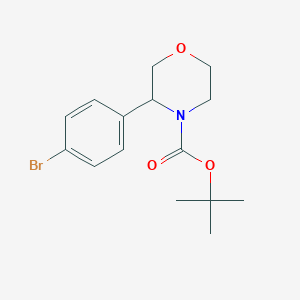
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
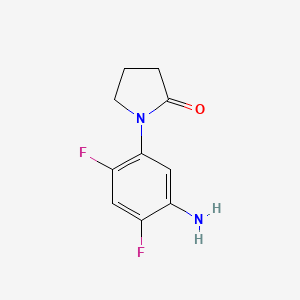

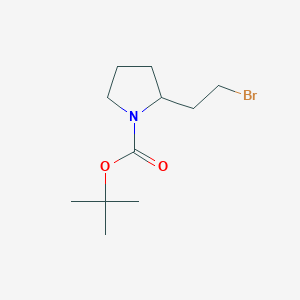
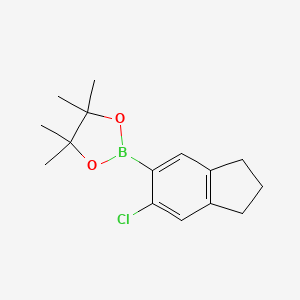
![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/no-structure.png)

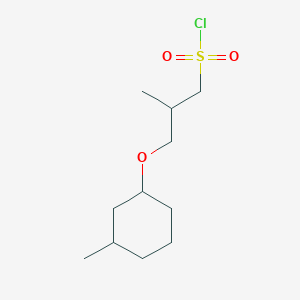
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
